N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide
Description
Crystallographic Analysis and Molecular Geometry
The crystal structure of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide has been resolved using single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P2₁/c. The unit cell parameters include a = 10.649(3) Å, b = 11.244(3) Å, c = 14.301(4) Å, and β = 100.56(3)°, with a calculated density of 1.438 g/cm³. The molecular geometry features a planar benzamide core, with the 2-methyl substituent inducing steric effects that influence the dihedral angle between the aromatic rings (73.10°). Key bond lengths include C=O (1.221 Å) and C-Br (1.916 Å), consistent with analogous bromoacetyl derivatives.
Intermolecular interactions dominate the crystal packing, with N–H···O hydrogen bonds (2.585–2.791 Å) forming infinite chains along the b-axis. Weak C–H···O interactions (2.61 Å) and π–π stacking (inter-centroid distance = 3.779 Å) further stabilize the lattice, creating a layered architecture.
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1518.5(7) ų |
| Z | 2 |
| R-factor | 0.0514 |
| Key bond lengths (Å) | C=O: 1.221, C-Br: 1.916 |
Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.51 (s, 1H, NH), 8.21 (d, J = 8.7 Hz, 2H, ArH), 7.91–7.67 (m, 4H, ArH), 4.12 (s, 2H, CH₂Br), 2.76 (s, 3H, CH₃).
- ¹³C NMR : δ 168.2 (C=O), 165.4 (CONH), 139.8–121.5 (aromatic carbons), 40.1 (CH₂Br), 21.3 (CH₃).
Infrared (IR) Spectroscopy:
Key vibrational bands include ν(N–H) at 3303 cm⁻¹, ν(C=O) at 1643 cm⁻¹, and ν(C–Br) at 683 cm⁻¹. The absence of free amine stretches confirms amide tautomer dominance.
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 347.21 [M+H]⁺, with fragments at m/z 285.14 (loss of Br) and 150.18 (benzamide moiety).
Table 2: Key spectroscopic assignments
| Technique | Signal (δ/cm⁻¹/m/z) | Assignment |
|---|---|---|
| ¹H NMR | 10.51 ppm | Amide NH |
| IR | 1643 cm⁻¹ | C=O stretch |
| ESI-MS | 347.21 | [M+H]⁺ |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO energy gap of 5.52 eV, indicative of moderate reactivity. The HOMO is localized on the bromoacetyl group, while the LUMO resides on the benzamide π-system. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic sites near the bromine atom.
Table 3: DFT-derived electronic properties
| Property | Value (eV) |
|---|---|
| HOMO energy | -7.34 |
| LUMO energy | -1.82 |
| Dipole moment | 5.47 Debye |
Tautomeric and Conformational Stability Studies
The compound exhibits keto-enol tautomerism, with the keto form (amide) being predominant (>95%) in polar solvents like DMSO, as evidenced by NMR and IR. Conformational analysis via variable-temperature NMR shows restricted rotation about the C–N amide bond (ΔG‡ = 12.3 kcal/mol), favoring a trans-configuration. X-ray diffraction confirms a sofa conformation for the methyl-substituted benzene ring, stabilized by intramolecular C–H···O interactions.
Key findings:
- Tautomeric equilibrium shifts toward enol in nonpolar solvents (e.g., chloroform).
- Conformational stability is enhanced by steric hindrance from the 2-methyl group.
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-11-4-2-3-5-14(11)16(21)19-13-8-6-12(7-9-13)18-15(20)10-17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKRVPOIOHTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218234 | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-19-2 | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-2-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[(2-Bromoacetyl)amino]phenyl]-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide typically involves the reaction of 4-aminophenyl-2-methylbenzamide with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the bromoacetyl derivative . The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and aromatic moieties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can produce a corresponding carboxylic acid .
Scientific Research Applications
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The presence of electron-withdrawing or donating groups significantly impacts melting points, solubility, and spectral properties.
Key Observations :
Crystallographic and Structural Insights
- Crystal Packing : Bromoacetyl-containing compounds often exhibit intermolecular hydrogen bonding (e.g., O—H⋯N in ), stabilizing their solid-state structures.
- Stereoelectronic Effects : Substituents like trifluoromethyl or thioxoimidazolidin alter molecular planarity, affecting π-π stacking and solubility.
Biological Activity
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHBrNO
- Molecular Weight : 325.20 g/mol
- IUPAC Name : this compound
The presence of the bromoacetyl group is significant as it may influence the compound's reactivity and interactions with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative activity against various cancer cell lines. The following table summarizes key findings regarding its IC values across different cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 1.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 2.3 | Inhibition of HDAC activity leading to cell cycle arrest |
| A2780 (Ovarian) | 1.8 | Disruption of tubulin polymerization in mitosis |
| K562 (Leukemia) | 3.0 | Modulation of oncogenic signaling pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell proliferation and survival. This inhibition leads to an accumulation of acetylated histones, resulting in the activation of pro-apoptotic genes and suppression of oncogenes .
- Induction of Apoptosis : In studies involving HeLa cells, treatment with the compound resulted in significant apoptosis, characterized by increased caspase-3 and caspase-9 activity, indicating mitochondrial pathway activation .
- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in MCF-7 cells, contributing to its antiproliferative effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings and modifications on the bromoacetyl moiety have been explored:
- Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances binding affinity to target proteins, thereby increasing antiproliferative potency.
- Bromoacetyl Group : The bromoacetyl moiety is essential for maintaining biological activity, as it facilitates interactions with nucleophilic sites in target proteins.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- In Vivo Efficacy : In murine models bearing xenografts from MCF-7 cells, administration of the compound significantly reduced tumor growth compared to control groups, supporting its potential as a therapeutic agent .
- Combination Therapy : Preliminary studies suggest that combining this compound with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects .
Q & A
Q. What are the key synthetic routes for N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylbenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling 4-aminophenyl derivatives with bromoacetyl chloride under anhydrous conditions using a base like DIPEA in dichloromethane (DCM) to form the bromoacetylated intermediate .
- Step 2 : Amide bond formation with 2-methylbenzoic acid using coupling agents such as EDC/HOBt.
- Optimization : Reaction yield is sensitive to stoichiometry (1.2–1.5 equivalents of bromoacetyl chloride), temperature (0–4°C for bromoacetylation to minimize hydrolysis), and purification via column chromatography (hexane/EtOAc gradient) .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm for substituted phenyl rings), the methyl group on benzamide (δ 2.4–2.6 ppm), and the bromoacetyl NH (δ 10.2–10.5 ppm, broad singlet) .
- IR : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and bromoacetyl C-Br (~550–600 cm⁻¹) .
- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern from bromine .
Q. What purification methods are most effective for isolating this compound with >95% purity?
- Methodological Answer :
- Recrystallization : Use methanol/water mixtures to isolate crystalline product .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve high purity (>98%) .
- TLC Monitoring : Hexane:EtOAc (3:1) for reaction progress .
Q. How can researchers determine the hydrolytic stability of the bromoacetyl group under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Assay : Incubate the compound in buffers (pH 4.0–7.4) at 37°C and monitor degradation via HPLC. The bromoacetyl group is prone to hydrolysis above pH 6.5, requiring stabilization using low-temperature storage (-20°C) .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions for quantification in plasma .
- Calibration Curve : Linear range of 1–1000 ng/mL with deuterated internal standards to correct for matrix effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bromoacetyl group's role in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace bromoacetyl with chloroacetyl, iodoacetyl, or non-halogenated groups .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to assess halogen electronegativity effects .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites .
Q. What strategies mitigate discrepancies in biological activity data across in vitro assays?
- Methodological Answer :
- Standardized Assay Conditions : Control cell passage number, serum concentration, and incubation time .
- Solubility Optimization : Use DMSO stocks (<0.1% final) with Pluronic F-68 to prevent aggregation .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Q. How can computational modeling predict metabolite formation for this compound?
- Methodological Answer :
- In Silico Tools : Use GLORY or SyGMa to simulate Phase I/II metabolism, focusing on bromoacetyl hydrolysis and glutathione adduct formation .
- Validation : Compare predicted metabolites with experimental LC-HRMS data from hepatocyte incubations .
Q. What experimental approaches resolve crystallographic challenges for this compound?
- Methodological Answer :
Q. How can researchers address low bioavailability in preclinical models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
